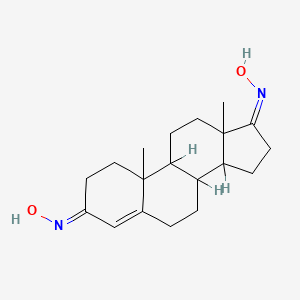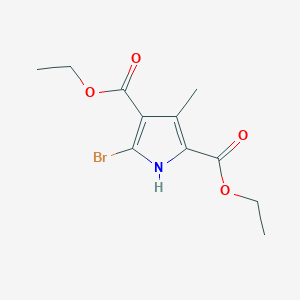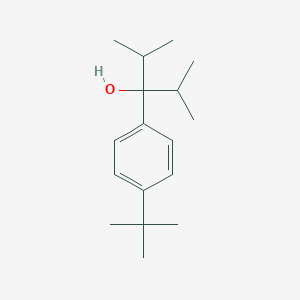![molecular formula C18H16N4O2 B14152570 (2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea is a complex organic compound that features a quinoline core substituted with a phenylmethoxy group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where the quinoline core reacts with phenylmethanol in the presence of a base such as potassium carbonate.
Formation of the Urea Moiety: The final step involves the reaction of the substituted quinoline with an isocyanate to form the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the quinoline core or the urea moiety, resulting in the formation of amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
相似化合物的比较
[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea can be compared with other quinoline derivatives and urea-containing compounds:
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and overall structure.
Urea-Containing Compounds: Compounds like thiourea and phenylurea, which are used in agriculture and medicine, share the urea moiety but differ in their other functional groups.
The uniqueness of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea lies in its specific combination of a quinoline core with a phenylmethoxy group and a urea moiety, which may confer unique properties and applications.
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C18H16N4O2/c19-18(23)22-20-11-15-10-9-14-7-4-8-16(17(14)21-15)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H3,19,22,23)/b20-11+ |
InChI 键 |
GULRWVMNHIEFJS-RGVLZGJSSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/NC(=O)N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)N |
溶解度 |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)

![3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14152510.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
![4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride](/img/structure/B14152528.png)
![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)


![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)

![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
